An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Monohydrate
An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) and its monohydrate are versatile reagents of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a boronic acid moiety allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Notably, it is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The monohydrate form is often preferred due to its enhanced stability for long-term storage.[2] This guide provides a detailed overview of the primary synthetic routes to 3-aminophenylboronic acid monohydrate, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminophenylboronic acid and its monohydrate is presented in the table below.
| Property | 3-Aminophenylboronic Acid | 3-Aminophenylboronic Acid Monohydrate |
| Molecular Formula | C₆H₈BNO₂ | C₆H₈BNO₂ · H₂O |
| Molecular Weight | 136.94 g/mol [3] | 154.96 g/mol |
| CAS Number | 30418-59-8[3] | 206658-89-1 |
| Appearance | White to light yellow powder/crystals | White to light yellow powder/crystals |
| Melting Point | Not reported | 93-96 °C |
| Solubility | Soluble in methanol (B129727) and DMSO. | Soluble in water, methanol, and DMSO. |
Synthetic Routes
Two principal synthetic strategies have emerged for the preparation of 3-aminophenylboronic acid: the reduction of a nitro precursor and the palladium-catalyzed borylation of an aniline (B41778) derivative.
Route 1: Reduction of 3-Nitrophenylboronic Acid
This classical approach involves the synthesis of 3-nitrophenylboronic acid followed by the reduction of the nitro group to an amine. While effective, the initial nitration of phenylboronic acid can be challenging, with potential side reactions and purification difficulties.[2] A more controlled method involves the use of a pre-functionalized starting material. The general workflow for this route is depicted below.
This protocol details the reduction of 3-nitrophenylboronic acid using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
3-Nitrophenylboronic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-nitrophenylboronic acid in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminophenylboronic acid.
-
For the monohydrate, dissolve the crude product in a minimal amount of a hot solvent mixture, such as methanol/water or benzene/methanol/water.[4]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford 3-aminophenylboronic acid monohydrate.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >90% | General expectation for this type of reduction. |
| Purity | High, often >98% after crystallization. | - |
Route 2: Suzuki-Miyaura Coupling of 3-Bromoaniline (B18343)
This modern approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-bromoaniline and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂). This method often proceeds through the formation of the pinacol (B44631) ester of 3-aminophenylboronic acid, which is then hydrolyzed to the desired product. The workflow for this route is illustrated below.
This protocol outlines the synthesis of the pinacol ester followed by its hydrolysis to the monohydrate.
Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Materials:
-
3-Bromoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
To a dry flask under an inert atmosphere, add 3-bromoaniline, bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (2-5 mol%) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a solid.
Step 2: Hydrolysis to 3-Aminophenylboronic Acid Monohydrate
Materials:
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Aqueous acid (e.g., 2 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the pinacol ester in a suitable solvent such as diethyl ether or a mixture of acetone (B3395972) and water.
-
Add an aqueous acid (e.g., 2 M HCl) and stir the mixture vigorously at room temperature. The hydrolysis can take several hours to complete.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Separate the aqueous layer and wash the organic layer with water.
-
Carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH) to a pH of approximately 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminophenylboronic acid.
-
Follow the crystallization procedure described in Route 1 to obtain the monohydrate form.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield (Step 1) | 70-85% | Based on similar reported procedures. |
| Typical Yield (Step 2) | >90% | General expectation for this hydrolysis. |
| Overall Yield | 63-77% | Calculated from step-wise yields. |
Characterization Data
The identity and purity of the synthesized 3-aminophenylboronic acid monohydrate should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Spectra will show characteristic peaks for the aromatic protons and the amine protons. The integration will be consistent with the structure. A broad singlet for the B(OH)₂ and water protons will also be present. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and O-H stretching (broad peak around 3200-3600 cm⁻¹) will be observed. |
| Melting Point | 93-96 °C |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the anhydrous form (m/z = 137.06). |
Conclusion
The synthesis of 3-aminophenylboronic acid monohydrate can be effectively achieved through two primary routes: the reduction of 3-nitrophenylboronic acid and the Suzuki-Miyaura coupling of 3-bromoaniline. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile. The reduction route is often higher yielding and more atom-economical if the nitro-precursor is readily available. The Suzuki-Miyaura route offers a more modern and often milder alternative, though it involves a two-step process. Both methods can provide high-quality material suitable for a wide range of applications in research and development. The final crystallization step to form the stable monohydrate is recommended for long-term storage and handling. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision on the most suitable synthetic strategy for their needs.
